
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H14N6O2 and its molecular weight is 310.317. The purity is usually 95%.
BenchChem offers high-quality 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cancer Treatment
This compound has shown potential in the treatment of cancer by binding to the E3 ligase protein cereblon (CRBN). It alters the substrate specificity of the CRBN E3 ubiquitin ligase complex, leading to the breakdown of intrinsic downstream proteins . This mechanism can be particularly effective in cancers that are responsive to cereblon-binding drug therapies.
Anti-inflammatory Activity
The structure of this compound is conducive to anti-inflammatory activity. It has been evaluated for its ability to inhibit soybean lipoxygenase (LOX), which is an indication of its potential to reduce inflammation . LOX inhibitors are valuable in the treatment of chronic inflammatory diseases.
Antioxidant Properties
In addition to its anti-inflammatory effects, this compound has also been identified as a multi-target agent with antioxidant activity. It has shown the ability to inhibit lipid peroxidation and scavenge free radicals, which are crucial properties in combating oxidative stress .
Molecular Docking and Drug Design
The compound’s structure allows it to bind at alternative binding sites within target proteins, as revealed by in silico docking results. This makes it a valuable scaffold for drug design, where modifications can be made to enhance specificity and efficacy for various therapeutic targets .
Multi-Target Therapeutic Agent
Due to its diverse bioactivity profile, this compound is classified as a multi-target agent. It can simultaneously interact with multiple biological targets, which is a desirable feature in the development of drugs for complex diseases that involve several pathological pathways .
Structure-Activity Relationship (SAR) Studies
The compound serves as a basis for SAR studies, which are essential for understanding the relationship between the chemical structure of a molecule and its biological activity. These studies can lead to the optimization of the compound for increased potency and selectivity .
Synthetic Chemistry Research
The compound’s complex structure provides an excellent case study for synthetic chemists. It challenges them to develop novel synthetic routes and methodologies, which can be applied to the synthesis of other complex molecules .
Biochemical Research Tool
As a compound with a unique binding mechanism to proteins like CRBN, it can be used as a biochemical research tool to study protein-protein interactions, ubiquitination processes, and the role of E3 ligases in various cellular pathways .
特性
IUPAC Name |
1-methyl-2-oxo-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-20-8-2-3-13(15(20)23)14(22)17-9-11-10-21(19-18-11)12-4-6-16-7-5-12/h2-8,10H,9H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPWJVPISFFADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCC2=CN(N=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2-oxo-N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)-1,2-dihydropyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

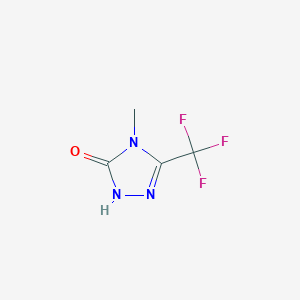


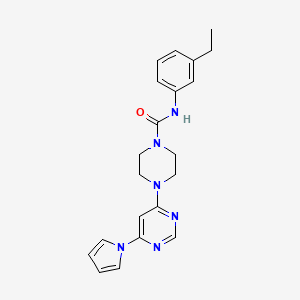
![2-([1,1'-biphenyl]-4-yl)-6,7-dimethoxy-3H-pyrazolo[5,1-a]isoindol-8(3aH)-one](/img/structure/B2965068.png)
![N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2965069.png)
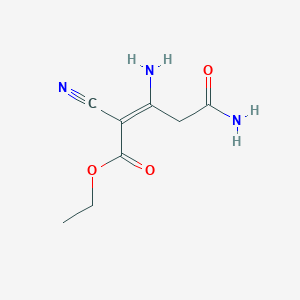
![[1-(2,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]cyclododecylamine](/img/structure/B2965071.png)
![2-Amino-4-sulfanyl-3-azaspiro[5.5]undeca-1,4-diene-1,5-dicarbonitrile;4-methylmorpholine](/img/structure/B2965073.png)


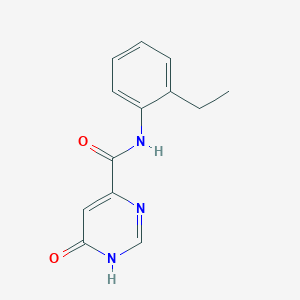
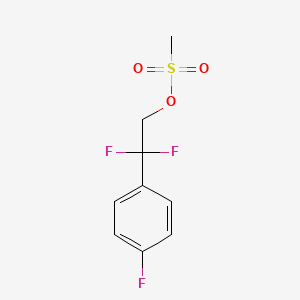
![2-[[1-(2-Methylpropylsulfonyl)piperidin-4-yl]methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2965083.png)